molecular formula C11H12BNO5 B13708573 2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B13708573
M. Wt: 249.03 g/mol
InChI Key: GRWRRDREWATCAH-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-hydroxyphenyl derivatives with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boronates in the presence of catalysts to facilitate the formation of the boron-oxygen bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and degradation of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted derivatives. These products can be further utilized in different applications, including catalysis and materials science .

Scientific Research Applications

2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions and other biomolecules, which can modulate their activity. Additionally, its boron-containing structure allows it to participate in unique chemical reactions that can influence biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific interactions with metal ions and biomolecules, as well as for the development of advanced materials .

Properties

Molecular Formula

C11H12BNO5

Molecular Weight

249.03 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-4-2-3-5-9(8)14/h2-5,14H,6-7H2,1H3

InChI Key

GRWRRDREWATCAH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2O

Origin of Product

United States

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